Benzomalvin B

Übersicht

Beschreibung

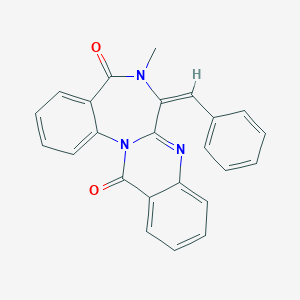

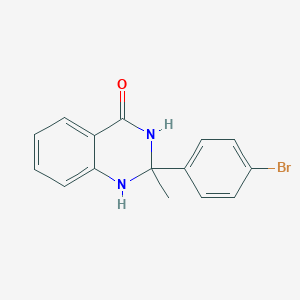

Benzomalvin B is a naturally occurring chemical compound that belongs to the benzoxazinoid family . It is found in plants such as barley, wheat, and maize, where it plays a significant role in the defense mechanism against pathogens, pests, and abiotic stresses. The structure of this compound contains a benzoxazinone ring, which is a significant structural feature of benzoxazinoids .

Molecular Structure Analysis

The molecular formula of this compound is C24H17N3O2 . The this compound molecule contains a total of 50 bond(s). There are 33 non-H bond(s), 22 multiple bond(s), 1 rotatable bond(s), 4 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 seven-membered ring(s), 1 ten-membered ring(s), 2 eleven-membered ring(s), 2 tertiary amide(s) (aromatic) and 1 amidine derivative(s) .Chemical Reactions Analysis

The stability of the double bond of E-benzomalvin B under different light conditions was investigated, and it was transformed to Z-benzomalvin B with UV 365 nm irradiation . The incorrect 1H NMR data of Z-benzomalvin B in the literature was reassigned for the first time .Physical And Chemical Properties Analysis

This compound is a crystalline yellow powder that is insoluble in water but soluble in polar organic solvents such as methanol, ethanol, or acetone. It has a UV absorption maximum at 343 nm and a molar extinction coefficient of 6520.Wissenschaftliche Forschungsanwendungen

Neurokinin-1 (NK1)-Rezeptor-Antagonismus

- Durch Hemmung der Bindung von Substanz P (einem Neurotransmitter, der mit der Schmerzübertragung verbunden ist), könnte Benzomalvin B therapeutisches Potenzial bei der Schmerzbehandlung und bei entzündlichen Erkrankungen haben .

Antitumor-Aktivität

- Die Forschung legt nahe, dass diese Verbindungen als potenzielle Kandidaten für die Krebstherapie untersucht werden könnten .

Antioxidative Eigenschaften

- Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Schaden und bei der Reduzierung des Risikos verschiedener Krankheiten .

Marine-basierte Pharmazeutika

- This compound, isoliert aus dem marinen Pilz Aspergillus sp., erweitert die wachsende Liste von marinen Naturprodukten mit potenziellen therapeutischen Anwendungen .

Doppelbindungsisomerisierung

- Es wurde festgestellt, dass E-Benzomalvin B mit UV 365 nm-Bestrahlung in Z-Benzomalvin B umgewandelt werden kann. Diese reversible Isomerisierung könnte Auswirkungen auf die Wirkstoffentwicklung und -verabreichung haben .

Strukturaufklärung und NMR-Neuzuordnung

- Diese Strukturaufklärung trägt zu unserem Verständnis der Eigenschaften und des Verhaltens der Verbindung bei .

Zusammenfassend lässt sich sagen, dass This compound vielversprechend in der Schmerzbehandlung, der Krebstherapie und bei antioxidativen Anwendungen ist. Seine marine Herkunft und seine einzigartigen Eigenschaften machen es zu einem spannenden Thema für weitere Forschung und Entwicklung. 🌊🔬 .

Wirkmechanismus

Target of Action

Benzomalvin B, a metabolite from the fungus Penicillium, primarily targets the neurokinin NK1 receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system. This compound acts as an inhibitor of substance P, a neuropeptide that binds to the NK1 receptor .

Mode of Action

It is known to inhibit the binding of substance p to the nk1 receptor . Substance P is involved in pain transmission, and by inhibiting its action, this compound may help to reduce pain signals.

Biochemical Pathways

This compound is a benzodiazepine, a class of compounds derived from phenylalanine and anthranilic acid . The core benzodiazepine structure of this compound is formed biosynthetically by the condensation of two molecules of anthranilic acid and phenylalanine . The biosynthesis of this compound is carried out by a three-gene nonribosomal peptide synthetase cluster .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory activity against substance P at the NK1 receptor . By blocking the action of substance P, this compound may help to reduce pain signals in the central nervous system.

Action Environment

This compound is derived from the marine fungus Aspergillus sp., which is isolated from the soft coral Sinularia sp., collected from the South China Sea . The stability of the double bond of E-benzomalvin B under different light conditions was investigated, and it was found that it transforms to Z-benzomalvin B with UV 365 nm irradiation . This suggests that environmental factors such as light conditions can influence the stability and potentially the efficacy of this compound.

Safety and Hazards

Zukünftige Richtungen

Future research should focus on the identification of the target molecules and pathways affected by Benzomalvin B and the development of more efficient synthesis methods. Further elucidation of the details of this compound biosynthesis, including analysis of the enzyme mechanism for transannulation and determination of the enzymes involved in the formation of the additional Benzomalvin family members, is also suggested .

Biochemische Analyse

Biochemical Properties

Benzomalvin B interacts with various enzymes, proteins, and other biomolecules. It is involved in a range of biochemical reactions, particularly those involving benzodiazepines .

Cellular Effects

It is known that benzodiazepines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(7E)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-15H,1H3/b21-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDZMNFJQNZXKW-RCCKNPSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157047-97-7 | |

| Record name | Benzomalvin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the biological activity of Benzomalvin B?

A1: this compound, along with its structural analogs Benzomalvin A and C, was originally isolated from the culture broth of a Penicillium species fungus []. These compounds were investigated for their potential to act as neurokinin receptor antagonists. While Benzomalvin A showed inhibitory activity against Substance P at the guinea pig, rat, and human neurokinin NK1 receptors [], this compound exhibited only weak activity []. This suggests that structural differences between the Benzomalvin analogs significantly influence their interaction with the neurokinin receptor and subsequent downstream effects.

Q2: Has the absolute configuration of this compound been determined?

A3: While the provided abstracts do not explicitly state the absolute configuration of this compound, one abstract mentions the 1H NMR reassignment for Z/E-Benzomalvins B []. This suggests that the stereochemistry of the double bond within the this compound structure has been investigated and defined.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)

![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)

![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)